molecular formula C19H13ClO3 B8574858 4-(4-Phenoxyphenoxy)benzoyl chloride CAS No. 107873-45-0

4-(4-Phenoxyphenoxy)benzoyl chloride

Cat. No. B8574858
M. Wt: 324.8 g/mol
InChI Key: WWHLTSPFZOZGIU-UHFFFAOYSA-N
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Patent
US05030706

Procedure details

A slurry of 2.30 (7.52 mmol) g 4-(4-phenoxyphenoxy)benzoic acid, 30 ml of thionyl chloride and 2 drops of N,N-dimethylformamide is refluxed under nitrogen atmosphere for 16 hours. Excess thionyl chloride is distilled to yield an oil, and 200 ml of anhydrous n-hexane is added. The solution is cooled to -15° C., and the resulting precipitate is filtered and dried under nitrogen atmosphere. The precipitate is dissolved in a minimum volume of hot n-hexane, the solution is filtered and the filtrate is cooled to -15° C. to yield 1.82 g (66 percent yield) of 4-(4-phenoxyphenoxy)benzoyl chloride having a melting point of 85° C. to 89° C. by DSC measurement.
[Compound]
Name
2.30
Quantity
7.52 mmol
Type
reactant
Reaction Step One
Name
4-(4-phenoxyphenoxy)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:23]=[CH:22][C:11]([O:12][C:13]2[CH:21]=[CH:20][C:16]([C:17](O)=[O:18])=[CH:15][CH:14]=2)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:26])=O>CN(C)C=O>[O:1]([C:8]1[CH:23]=[CH:22][C:11]([O:12][C:13]2[CH:21]=[CH:20][C:16]([C:17]([Cl:26])=[O:18])=[CH:15][CH:14]=2)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
2.30
Quantity
7.52 mmol
Type
reactant
Smiles
Step Two
Name
4-(4-phenoxyphenoxy)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed under nitrogen atmosphere for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
Excess thionyl chloride is distilled
CUSTOM
Type
CUSTOM
Details
to yield an oil, and 200 ml of anhydrous n-hexane
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried under nitrogen atmosphere
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in a minimum volume of hot n-hexane
FILTRATION
Type
FILTRATION
Details
the solution is filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate is cooled to -15° C.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(OC2=CC=C(C(=O)Cl)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.